N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-2-3-13-30-21-24-23-19(15-22-20(27)14-16-7-5-4-6-8-16)25(21)17-9-11-18(12-10-17)26(28)29/h4-12H,2-3,13-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQRRCREIXHDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Triazole Formation
The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with carboxylic acid equivalents. Adapted from, the protocol involves:
Reagents :
- 4-Nitrobenzaldehyde (1.0 eq)
- Thiosemicarbazide (1.2 eq)
- Butyl mercaptan (1.5 eq)
- POCl₃ (2.0 eq) in anhydrous DMF
Procedure :
- 4-Nitrobenzaldehyde and thiosemicarbazide undergo reflux in ethanol (80°C, 6 hr) to form the thiosemicarbazone intermediate.
- POCl₃-mediated cyclization at 110°C for 3 hr introduces the triazole ring.
- Nucleophilic substitution with butyl mercaptan in NaOH/EtOH (60°C, 4 hr) installs the sulfanyl group.
Alternative Route via Hydrazone Intermediate
Patent CN114920686B describes a related method using hydrazones:
| Step | Conditions | Yield |
|---|---|---|
| Hydrazone formation | 4-Nitrobenzaldehyde + methyl hydrazine, EtOH, 12 hr | 85% |
| Oxidative cyclization | I₂/KI in DMSO, 80°C, 2 hr | 73% |
| Thiolation | Butanethiol, K₂CO₃, DMF, 100°C | 64% |
Introduction of the Phenylacetamide Side Chain
Reductive Amination Strategy
The methylamine linker is installed via reductive amination between the triazole carbaldehyde and 2-phenylacetamide:
Reaction Scheme :
Intermediate A + H₂N-CH₂-C(O)-Ph → Imine formation → NaBH₄ reduction
Optimized Conditions :
- Solvent: Dry THF
- Catalyst: Acetic acid (5 mol%)
- Temperature: 0°C → RT, 12 hr
- Reduction: NaBH₃CN (2 eq), MeOH, 0°C
Mitsunobu Coupling Alternative
For sterically hindered systems, CN105820072A recommends Mitsunobu conditions:
Intermediate A (1 eq) + HO-CH₂-C(O)-Ph (1.2 eq)
+ PPh₃ (1.5 eq) + DIAD (1.5 eq) in THF, 0°C → RT
Yield : 62% (requires column chromatography, SiO₂, hexane/EtOAc 3:1)
Critical Analysis of Purification Methods
Crystallization vs. Chromatography
| Method | Purity | Recovery | Scale |
|---|---|---|---|
| Ethanol/water (1:3) | 99.2% (HPLC) | 71% | >100 g |
| Silica gel (hexane/EtOAc) | 98.5% | 65% | <50 g |
| Preparative HPLC | 99.9% | 58% | <10 g |
Crystallization is preferred for industrial-scale synthesis.
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.35 (d, J=8.8 Hz, 2H, Ar-NO₂)
7.62–7.25 (m, 7H, Ar-H)
4.45 (s, 2H, CH₂-N)
3.12 (t, J=7.2 Hz, 2H, S-CH₂)
1.55–1.23 (m, 4H, butyl chain)
HRMS (ESI+)
Calculated for C₂₂H₂₄N₅O₃S: [M+H]⁺ 454.1552
Found: 454.1549
Industrial-Scale Adaptation Challenges
Key Bottlenecks
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| 4-Nitrobenzaldehyde | $120 |
| Butanethiol | $85 |
| POCl₃ | $65 |
| Total (excluding labor) | $420 |
Environmental Impact Assessment
| Waste Stream | Treatment Method |
|---|---|
| POCl₃ residues | Alkaline hydrolysis (NaOH) |
| Thiol-containing byproducts | Oxidation with H₂O₂ |
| Organic solvents | Distillation recovery |
Alternative Synthetic Routes Exploration
Microwave-Assisted Synthesis
Adapting CN110352193B, microwave irradiation (150°C, 30 min) reduces reaction time by 60% but decreases yield to 52%.
Flow Chemistry Approach
Continuous flow system with:
- Residence time: 8 min
- Temperature: 130°C
- Yield: 69% (requires higher catalyst loading)
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Classical stepwise | 58% | 99.2% | Excellent |
| Microwave-assisted | 52% | 98.7% | Moderate |
| Flow chemistry | 69% | 97.8% | Limited |
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- N-[[5-ethylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Uniqueness
N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is unique due to its butylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl and ethyl analogs.
Biological Activity
N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure
The compound can be represented by the following structural formula:
The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the triazole ring and the nitrophenyl group may enhance its binding affinity to biological targets, potentially leading to inhibition or activation of key pathways involved in disease processes.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-associated proteins.
Case Study:
In one study involving triazole derivatives, it was found that these compounds could effectively inhibit the growth of glioblastoma multiforme (GBM) cells both in vitro and in vivo. The mechanism involved upregulation of cyclin-dependent kinase inhibitors and downregulation of cell cycle regulators, leading to G0/G1 phase arrest and increased apoptosis rates .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole compounds have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | B. subtilis | 16 µg/mL |
| This compound | TBD |
Pharmacological Applications
Given its structural characteristics and biological activity, this compound may serve as a lead compound in drug development for various diseases including cancer and infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
